chemical structure and properties of 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid
chemical structure and properties of 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid
An In-Depth Technical Guide to 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid
Introduction
The isoxazole scaffold is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural rigidity allow it to act as a versatile pharmacophore, capable of engaging with a diverse range of biological targets.[1] The incorporation of a difluorophenyl moiety, particularly with a 2,6-substitution pattern, can significantly enhance metabolic stability, modulate lipophilicity, and enforce a specific conformational orientation, which is often crucial for potent and selective target binding. This guide provides a comprehensive technical overview of 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid, a molecule that combines these valuable structural motifs.
Aimed at researchers, medicinal chemists, and drug development professionals, this document details the compound's chemical structure and physicochemical properties. It outlines a robust, field-proven synthetic strategy based on the highly reliable 1,3-dipolar cycloaddition reaction, including a detailed, step-by-step experimental protocol. Furthermore, it provides an in-depth analysis of the expected spectroscopic signatures (NMR, FTIR, MS) for unambiguous structural confirmation. Finally, we explore the potential therapeutic applications and future research directions for this compound class, grounded in the established biological activities of related isoxazole derivatives.[2][3]
Chemical Structure and Physicochemical Properties
The foundational step in evaluating any new chemical entity is a thorough characterization of its structure and intrinsic properties. These parameters govern its behavior in both chemical and biological systems.
Chemical Structure
The molecule consists of a central 1,2-oxazole (isoxazole) ring. A 2,6-difluorophenyl group is attached at the C3 position of the isoxazole ring, and a carboxylic acid functional group is present at the C5 position. The ortho-difluoro substitution pattern on the phenyl ring sterically influences its rotation, which can be a key design element in achieving target-specific interactions.
Caption: Chemical structure of 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid.
Physicochemical Data
A summary of the key physicochemical properties is presented below. As specific experimental data for this compound is not widely published, values are a combination of computed data from reliable sources and experimental data from structurally analogous compounds for reference.
| Property | Value | Source/Comment |
| IUPAC Name | 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid | - |
| CAS Number | 1152531-95-7 | |
| Molecular Formula | C₁₀H₅F₂NO₃ | [4] |
| Molecular Weight | 225.15 g/mol | [4] |
| Monoisotopic Mass | 225.02374 Da | [4] |
| Physical Form | Expected to be a solid powder | Based on related compounds[5] |
| XlogP (Predicted) | 2.1 | A measure of lipophilicity.[4] |
| pKa (Predicted) | ~2.3 | Estimated from parent isoxazole-5-carboxylic acid (pKa 2.29±0.10).[6] |
| Melting Point | Not available | Parent isoxazole-5-carboxylic acid melts at 144-148 °C.[5] |
| Solubility | Not available | Parent compound is slightly soluble in water.[7] Expected to be soluble in organic solvents like DMSO, DMF, and methanol. |
Proposed Synthesis and Mechanism
The construction of the 3,5-disubstituted isoxazole core is most reliably achieved via a [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[8][9] This method is renowned for its efficiency, high regioselectivity, and broad functional group tolerance. The proposed synthesis involves the in situ generation of a 2,6-difluorobenzonitrile oxide from the corresponding aldoxime, which then undergoes a cycloaddition with an alkyne ester, followed by saponification to yield the target carboxylic acid.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices
-
Two-Step Nitrile Oxide Generation: Generating the nitrile oxide in situ from the aldoxime is critical because nitrile oxides are unstable and prone to dimerization. The use of an oxidant like N-chlorosuccinimide (NCS) or a simple base-mediated elimination from a hydroximoyl chloride (formed from the oxime) are standard, reliable methods.
-
Choice of Alkyne: Ethyl propiolate is selected as the dipolarophile because the ester group is a stable and efficient precursor to the desired carboxylic acid. The subsequent hydrolysis (saponification) is a high-yielding and straightforward transformation.
-
Regioselectivity: The Huisgen cycloaddition between a nitrile oxide and a terminal alkyne is highly regioselective. Frontier Molecular Orbital (FMO) theory predicts that the reaction will overwhelmingly favor the formation of the 3,5-disubstituted isoxazole over the 3,4-disubstituted isomer, simplifying purification.
Detailed Experimental Protocol
Step 1 & 2: In situ Generation of 2,6-Difluorobenzonitrile Oxide and [3+2] Cycloaddition
-
Oxime Formation: To a solution of 2,6-difluorobenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq). Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting 2,6-difluorobenzaldehyde oxime is often used in the next step without further purification.
-
Cycloaddition: Dissolve the crude 2,6-difluorobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate. Add ethyl propiolate (1.1 eq) to the solution.
-
To this stirred mixture, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C to generate the intermediate hydroximoyl chloride.
-
Add triethylamine (Et₃N) (1.5 eq) dropwise to the reaction mixture at 0 °C. The base facilitates the elimination of HCl to form the reactive 2,6-difluorobenzonitrile oxide dipole in situ, which is immediately trapped by the ethyl propiolate.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure ethyl 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylate.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) and stir the mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with cold 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield the final product, 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid.
Structural Elucidation and Spectroscopic Analysis
Unambiguous characterization of the final compound is essential. The following section describes the expected spectroscopic data based on analysis of related structures.[10][11][12]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~13.5-14.0 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.
-
δ ~7.7-7.9 ppm (m, 1H): A multiplet for the proton at the C4 position of the phenyl ring (para to the isoxazole).
-
δ ~7.5-7.6 ppm (s, 1H): A sharp singlet for the proton at the C4 position of the isoxazole ring.
-
δ ~7.3-7.4 ppm (t, J ≈ 8.8 Hz, 2H): A triplet for the two equivalent protons at the C3 and C5 positions of the phenyl ring (meta to the isoxazole).
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ ~161.0 ppm: Quaternary carbon of the carboxylic acid (C=O).
-
δ ~160.0 ppm (dd, J ≈ 250, 8 Hz): Two equivalent quaternary carbons of the phenyl ring attached to fluorine (C2 and C6). The large coupling constant is characteristic of a direct C-F bond.
-
δ ~158.0 ppm: Quaternary carbon at C3 of the isoxazole ring.
-
δ ~157.5 ppm: Quaternary carbon at C5 of the isoxazole ring.
-
δ ~133.0 ppm (t, J ≈ 10 Hz): The C4 carbon of the phenyl ring. The triplet arises from coupling to the two ortho fluorine atoms.
-
δ ~112.5 ppm (dd, J ≈ 20, 5 Hz): The two equivalent C3 and C5 carbons of the phenyl ring.
-
δ ~110.0 ppm (t, J ≈ 15 Hz): The C1 quaternary carbon of the phenyl ring.
-
δ ~108.0 ppm: The C4 carbon of the isoxazole ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups.[13]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| ~1700-1725 | C=O stretch | Carboxylic Acid |
| ~1580-1620 | C=C and C=N stretch | Aromatic & Isoxazole Rings |
| ~1200-1300 | C-F stretch | Aryl-Fluoride |
| ~900-1100 | C-O stretch | Isoxazole Ring |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the molecule, confirming its elemental composition.
-
Technique: Electrospray Ionization (ESI), negative or positive ion mode.
-
Expected [M-H]⁻: m/z 224.0165 (Calculated for C₁₀H₄F₂NO₃⁻)
-
Expected [M+H]⁺: m/z 226.0310 (Calculated for C₁₀H₆F₂NO₃⁺)
Potential Applications and Research Directions
The convergence of the isoxazole core and a difluorophenyl moiety suggests significant potential in drug discovery. Isoxazole derivatives are known to exhibit a wide array of biological activities.[1][14]
-
Anticancer Activity: Many isoxazole-containing molecules function as inhibitors of kinases, microtubules, or other proteins integral to cancer cell proliferation.[15] The specific substitution pattern of the target molecule makes it a candidate for screening against various cancer cell lines.
-
Anti-inflammatory Agents: Isoxazoles are central to several non-steroidal anti-inflammatory drugs (NSAIDs) that act as COX enzyme inhibitors. This compound could be evaluated for similar activity.[16]
-
Antimicrobial and Antiviral Agents: The isoxazole scaffold has been successfully incorporated into antibacterial and antiviral drugs.[17] The electron-withdrawing nature of the difluorophenyl group may confer novel antimicrobial properties.
-
Neuroprotective Agents: Certain isoxazole derivatives have been investigated for their potential in treating neurodegenerative disorders.[1]
Future Research: The carboxylic acid group serves as a convenient chemical handle for further derivatization. Future work should focus on creating a library of amide or ester derivatives to explore structure-activity relationships (SAR) against specific biological targets, such as kinases, proteases, or microbial enzymes. Molecular docking studies could be employed to predict binding modes and guide the rational design of more potent analogs.[16]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid is not available, data from closely related compounds suggests that standard laboratory precautions should be strictly followed.
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
GHS Hazard Classification (Anticipated): Based on the analog 5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid, the following hazards may apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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